Chiral Identity & Stereochemical Fidelity vs. (S)-Enantiomer and Racemate
The (R)-enantiomer is specifically required for the stereocontrolled synthesis of a key intermediate for the fluoroquinolone antibiotic PF-00951966. The use of the (R)-pyrrolidine scaffold is essential to achieve the correct (S,R)-diastereomer in the final target [1]. In contrast, the (S)-enantiomer or racemic mixture would lead to the opposite and/or a mixture of diastereomers, which would require costly and inefficient separation. This is a fundamental difference in synthetic utility, not merely an analytical one.
| Evidence Dimension | Stereochemical outcome in drug intermediate synthesis |
|---|---|
| Target Compound Data | Essential for correct (S,R)-diastereomer formation in PF-00951966 synthesis |
| Comparator Or Baseline | (S)-enantiomer (CAS 147081-59-2) or racemate (CAS 454712-26-6) |
| Quantified Difference | Not directly quantified for this specific transformation, but a >99% enantiomeric excess (ee) was achieved for a key hydrogenation step in a related synthesis [1], underscoring the necessity of high chiral purity inputs. |
| Conditions | Multi-step synthesis of PF-00951966 intermediate |
Why This Matters
Procuring the incorrect enantiomer will derail a multi-step chiral synthesis, leading to loss of time, materials, and potentially invalid biological data.
- [1] Lall, M. S., Hoge, G., Tran, T. P., Kissel, W., Murphy, S. T., Taylor, C., ... & Showalter, H. D. H. (2012). Stereoselective Synthesis of (S)-3-(Methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile. The Journal of Organic Chemistry, 77(22), 10035–10041. doi: 10.1021/jo301824s View Source
